REACTION_SMILES
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[CH3:1][c:2]1[c:3](=[O:10])[nH:4][c:5]([S:8][CH3:9])[n:6][cH:7]1.[O:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1.[P:11]([Cl:12])([Cl:13])([Cl:14])=[O:15]>>[CH3:1][c:2]1[c:3]([Cl:13])[n:4][c:5]([S:8][CH3:9])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc(C)c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CSc1ncc(C)c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |